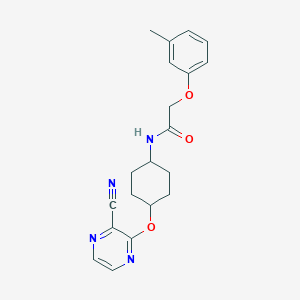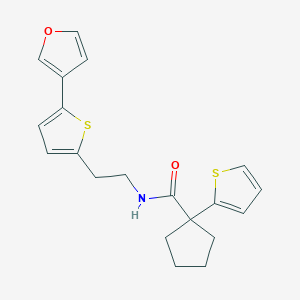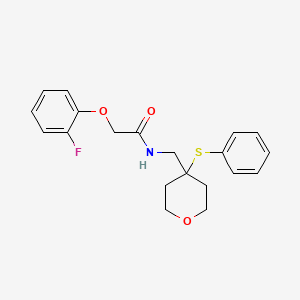![molecular formula C15H16F3N5O B2907279 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine CAS No. 2380070-91-5](/img/structure/B2907279.png)
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is known for its unique properties and has been used in various research projects to understand its mechanism of action and its effects on biochemical and physiological processes.
作用機序
The mechanism of action of 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine is not fully understood. However, it is believed to work by binding to certain receptors in the brain, which leads to changes in neurotransmitter release. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs. It has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
The advantages of using 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine in lab experiments include its high affinity for certain receptors in the brain, its potential application in developing new drugs for the treatment of various diseases, and its ability to inhibit the growth of cancer cells in vitro. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the limited understanding of its mechanism of action.
将来の方向性
There are several future directions for research on 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine. One direction is to further investigate its mechanism of action and its effects on various physiological processes. Another direction is to explore its potential application in developing new drugs for the treatment of various diseases, including cancer and neurological disorders. Additionally, future research could focus on developing new and more efficient synthesis methods for this compound. Finally, research could also focus on exploring the potential toxicity of this compound and its effects on the environment.
合成法
The synthesis of 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine involves the reaction of 4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine with 2-methyl-4,6-dichloropyrimidine. This reaction is carried out in the presence of a base and a solvent. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine has been used in various scientific research projects. This compound has been studied for its potential application in developing new drugs for the treatment of various diseases. It has been shown to have a high affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders. This compound has also been studied for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs.
特性
IUPAC Name |
2-methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-10-19-7-3-13(21-10)23-8-4-11(5-9-23)24-14-20-6-2-12(22-14)15(16,17)18/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHYBLHPSFRKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2907200.png)

![4-(4-Ethoxyphenyl)-6-[(3-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2907202.png)

![1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2907206.png)
![2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B2907208.png)
![tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate](/img/structure/B2907209.png)
![2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid](/img/structure/B2907212.png)


![4-[2-(dimethylamino)ethoxy]-N-methylaniline](/img/structure/B2907217.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2907219.png)
